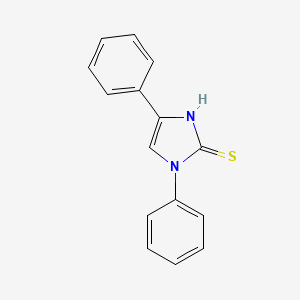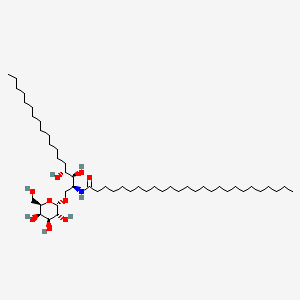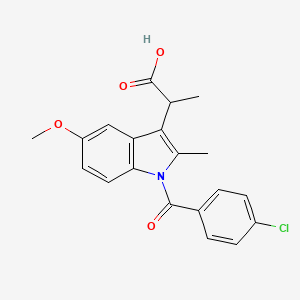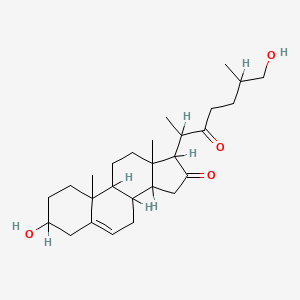
3,26-Dihydroxycholest-5-ene-16,22-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,26-Dihydroxycholest-5-ene-16,22-dione is a chemical compound with the molecular formula C27H42O4. It is a derivative of cholesterol, featuring hydroxyl groups at the 3rd and 26th positions and keto groups at the 16th and 22nd positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,26-Dihydroxycholest-5-ene-16,22-dione typically involves multi-step organic reactions starting from cholesterol or its derivatives. The process includes selective oxidation and hydroxylation reactions to introduce the hydroxyl and keto groups at the specified positions. Common reagents used in these reactions include oxidizing agents like chromium trioxide and hydroxylating agents such as osmium tetroxide .
Industrial Production Methods: This includes the use of continuous flow reactors for efficient and controlled reactions, as well as purification methods like chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,26-Dihydroxycholest-5-ene-16,22-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert hydroxyl groups to keto groups.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Applications De Recherche Scientifique
3,26-Dihydroxycholest-5-ene-16,22-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,26-Dihydroxycholest-5-ene-16,22-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Cholesterol: The parent compound with a similar structure but lacking the additional hydroxyl and keto groups.
3,26-Dihydroxycholest-5-ene-16-one: A related compound with a single keto group at the 16th position.
3,26-Dihydroxycholest-5-ene-22-one: Another related compound with a single keto group at the 22nd position.
Uniqueness: 3,26-Dihydroxycholest-5-ene-16,22-dione is unique due to the presence of both hydroxyl and keto groups at specific positions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
468-99-5 |
|---|---|
Formule moléculaire |
C27H42O4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,6R)-7-hydroxy-6-methyl-3-oxoheptan-2-yl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C27H42O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,25,28-29H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,25+,26+,27+/m1/s1 |
Clé InChI |
GDKGOXUWEBGZBY-WQTURIIHSA-N |
SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
SMILES isomérique |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CO |
SMILES canonique |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
Apparence |
Solid powder |
melting_point |
196-199°C |
Key on ui other cas no. |
64161-55-3 |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Kryptogenin; Cryptogenin; Cryptogenine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



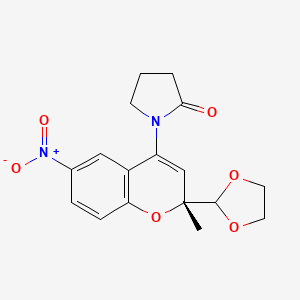


![N-(2,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)methyl]amino}propanamide](/img/structure/B1673771.png)

